molecular formula C9H7BrN2O B8711677 2-Bromo-6-methoxy-1,5-naphthyridine

2-Bromo-6-methoxy-1,5-naphthyridine

Cat. No. B8711677
M. Wt: 239.07 g/mol
InChI Key: DDHFKVITAWHQIJ-UHFFFAOYSA-N
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Patent
US08344144B2

Procedure details

A 3-necked roundbottom flask was charged with a solution of 2,6-dibromo-1,5-naphthyridine (39 g, 135.42 mmol) in methanol (150 ml). The mixture was cooled to 0° C. and a solution of sodium methoxide (8.77 g, 162.41 mmol) in methanol (50 ml) was added dropwise. The resulting solution was allowed to react, with stirring, for three hours at 0° C. The reaction mixture was cooled to <0° C. and a solid precipitated. The mixture was filtered and the filtrated was quenched by the addition of 500 ml of ice water. The solids that formed were collected by filtration and them dissolved in ethyl acetate and dried over magnesium sulfate and filtered. The filtrate was concentrated under reduced pressure. The resulting residue was purified by silica gel chromatography using 1:10 ethyl acetate:petroleum ether as eluant to afford the title compound.
Quantity
39 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
8.77 g
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:11]=[CH:10][C:9]2[C:4](=[CH:5][CH:6]=[C:7](Br)[N:8]=2)[N:3]=1.[CH3:13][O-:14].[Na+]>CO>[Br:1][C:2]1[CH:11]=[CH:10][C:9]2[C:4](=[CH:5][CH:6]=[C:7]([O:14][CH3:13])[N:8]=2)[N:3]=1 |f:1.2|

Inputs

Step One
Name
Quantity
39 g
Type
reactant
Smiles
BrC1=NC2=CC=C(N=C2C=C1)Br
Name
Quantity
150 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
8.77 g
Type
reactant
Smiles
C[O-].[Na+]
Name
Quantity
50 mL
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
with stirring, for three hours at 0° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to react
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was cooled to <0° C.
CUSTOM
Type
CUSTOM
Details
a solid precipitated
FILTRATION
Type
FILTRATION
Details
The mixture was filtered
CUSTOM
Type
CUSTOM
Details
the filtrated was quenched by the addition of 500 ml of ice water
CUSTOM
Type
CUSTOM
Details
The solids that formed
FILTRATION
Type
FILTRATION
Details
were collected by filtration and them
DISSOLUTION
Type
DISSOLUTION
Details
dissolved in ethyl acetate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The resulting residue was purified by silica gel chromatography

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
BrC1=NC2=CC=C(N=C2C=C1)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.